molecular formula C19H22N2O5S B10989855 1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid

1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid

Cat. No.: B10989855
M. Wt: 390.5 g/mol
InChI Key: OEMQDTARVVVMFG-UHFFFAOYSA-N
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Description

1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring, a thiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yields and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C19H22N2O5S/c1-25-15-6-5-12(8-16(15)26-2)18-20-14(11-27-18)9-17(22)21-7-3-4-13(10-21)19(23)24/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3,(H,23,24)

InChI Key

OEMQDTARVVVMFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N3CCCC(C3)C(=O)O)OC

Origin of Product

United States

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